molecular formula C52H73N15O12S B10769307 NeuromedinB,Porcine

NeuromedinB,Porcine

Cat. No.: B10769307
M. Wt: 1132.3 g/mol
InChI Key: YPFNACALNKVZNK-MFNIMNRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neuromedin B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of neuromedin B involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions: Neuromedin B undergoes various chemical reactions, including:

    Oxidation: Neuromedin B can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation and function.

    Substitution: Amino acid residues in neuromedin B can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Amino acid analogs and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of disulfide-bonded neuromedin B.

    Reduction: Reduced form of neuromedin B with free thiol groups.

    Substitution: Modified neuromedin B with altered amino acid sequences.

Scientific Research Applications

Neuromedin B has a wide range of scientific research applications:

Mechanism of Action

Neuromedin B exerts its effects by binding to its high-affinity cell surface receptor, the neuromedin B receptor (NMBR), which is a G protein-coupled receptor with seven transmembrane spanning regions . Upon binding, the receptor undergoes a conformational change, activating the associated G-protein. This activation triggers a cascade of intracellular events, including the exchange of GTP for GDP on the G-α subunit, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which enters the nucleus and activates the cAMP response element-binding protein (CREB). CREB, along with CREB binding protein (CBP), binds to the CRE region of the DNA, leading to the transcription of growth factors and anti-apoptotic genes .

Comparison with Similar Compounds

Neuromedin B is part of the bombesin-like peptide family, which includes other peptides such as gastrin-releasing peptide (GRP) and bombesin . These peptides share similar structures and functions but differ in their receptor affinities and physiological roles. For example:

    Gastrin-Releasing Peptide (GRP): GRP binds to the gastrin-releasing peptide receptor (GRPR) and is involved in the regulation of gastrointestinal motility and the release of gastrointestinal hormones.

    Bombesin: Bombesin binds to both GRPR and NMBR and has a broader range of physiological effects, including the regulation of satiety, thermoregulation, and the release of various hormones.

Neuromedin B is unique in its specific binding to NMBR and its role in regulating functions such as sneezing, sighing, and itch induction .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFNACALNKVZNK-MFNIMNRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H73N15O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1132.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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